molecular formula C8H7N3O2 B6191733 1-(2-cyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid CAS No. 2680542-81-6

1-(2-cyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid

Cat. No. B6191733
CAS RN: 2680542-81-6
M. Wt: 177.2
InChI Key:
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Description

1-(2-cyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid (or 1-cyano-2-imidazol-1-yl-cyclopropane-1-carboxylic acid, abbreviated CICA) is an organic compound used as a reagent in various scientific research applications. CICA is a versatile and effective reagent that can be used in a variety of lab experiments. CICA is a cyclic carboxylic acid that has been used in a range of scientific research applications, including the synthesis of heterocycles and the synthesis of unnatural amino acids. CICA has also been used in the synthesis of peptides, as well as in the synthesis of small molecules.

Mechanism of Action

The mechanism of action of CICA is not well understood. However, it is believed that CICA acts as a nucleophile, attacking the carbon atom of the target molecule. This reaction results in the formation of a new bond between the CICA and the target molecule. This new bond can then be used to synthesize a range of heterocycles, peptides, and small molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of CICA are not well understood. However, CICA has been shown to have some antimicrobial activity. It has also been shown to have some anti-inflammatory activity. In addition, CICA has been shown to have some antioxidant activity.

Advantages and Limitations for Lab Experiments

CICA has several advantages for lab experiments. It is a relatively inexpensive reagent, and it is easy to obtain. CICA is also a versatile reagent, and it can be used in a variety of lab experiments. However, CICA also has some limitations. For example, it is not very soluble in water, and it can be difficult to purify.

Future Directions

There are several potential future directions for the use of CICA in scientific research. CICA could be used in the synthesis of more complex heterocycles, such as pyrrolidines and quinolines. CICA could also be used in the synthesis of unnatural amino acids and peptides. In addition, CICA could be used in the synthesis of small molecules, such as antibiotics and anticancer drugs. Furthermore, CICA could be used to explore the biochemical and physiological effects of various compounds. Finally, CICA could be used to explore the mechanism of action of various compounds.

Synthesis Methods

CICA can be synthesized using a variety of methods. One of the most common methods is the reaction of 1-chloro-2-imidazol-1-yl-cyclopropane-1-carboxylic acid (ClCICA) with sodium cyanide in an aqueous solution. This reaction results in the formation of CICA, which can then be isolated and purified. Other methods of synthesis include the reaction of cyclopropyl bromide with sodium cyanide, as well as the reaction of cyclopropyl bromide with sodium azide.

Scientific Research Applications

CICA has been used in a range of scientific research applications. One of the most common uses is in the synthesis of heterocycles, such as pyridines, quinolines, and indoles. CICA can also be used in the synthesis of unnatural amino acids, which can then be used in peptide synthesis. CICA has also been used in the synthesis of small molecules, such as antibiotics and anticancer drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-cyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid involves the reaction of 2-cyano-1H-imidazole with cyclopropanecarboxylic acid in the presence of a suitable catalyst.", "Starting Materials": [ "2-cyano-1H-imidazole", "cyclopropanecarboxylic acid", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2-cyano-1H-imidazole in a suitable solvent.", "Step 2: Add cyclopropanecarboxylic acid to the solution.", "Step 3: Add a suitable catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time.", "Step 5: Cool the reaction mixture and filter the precipitated product.", "Step 6: Wash the product with a suitable solvent and dry it under vacuum.", "Step 7: Purify the product by recrystallization or chromatography." ] }

CAS RN

2680542-81-6

Molecular Formula

C8H7N3O2

Molecular Weight

177.2

Purity

0

Origin of Product

United States

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